5-Phenylpent-4-enoic acid
Overview
Description
5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that secondary metabolites from soil microbes, including 5-phenylpent-4-enoic acid, have been found to exhibit nematicidal activity
Mode of Action
It’s known that secondary metabolites from soil microbes can act as nematicides They may exert their effects by disrupting essential biological processes in nematodes, leading to their death or inhibition
Biochemical Pathways
Secondary metabolites from soil microbes, including this compound, have been found to exhibit nematicidal activity . This suggests that the compound may interfere with biochemical pathways essential for the survival or reproduction of nematodes. More research is needed to identify the specific pathways affected by this compound.
Result of Action
Given its nematicidal activity , it can be inferred that the compound likely induces detrimental effects at the molecular and cellular levels in nematodes, leading to their death or inhibition
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil-dwelling microorganisms produce this compound , suggesting that soil conditions may affect its production and activity Moreover, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other organisms or compounds in the environment
Biochemical Analysis
Biochemical Properties
It has been found to have a synergistic effect with trans-cinnamic acid, another secondary metabolite, against root-knot nematodes in vitro . The exact enzymes, proteins, and other biomolecules that 5-Phenylpent-4-enoic acid interacts with are yet to be identified.
Cellular Effects
It has been shown to reduce the penetration of Meloidogyne incognita infective juveniles into cowpea roots . This suggests that this compound may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Phenylpent-4-enoic acid involves the Wittig reaction. The process begins with (3-carboxypropyl)triphenylphosphonium bromide, which reacts with sodium bis(trimethylsilyl)amide in tetrahydrofuran at 0°C. Benzaldehyde is then added dropwise at -78°C, and the reaction mixture is allowed to warm to room temperature overnight. The product is isolated by acidification and extraction with ethyl acetate, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Wittig reactions or other olefination techniques. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated derivatives such as 5-phenylpentanoic acid.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
5-Phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including nematicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylbutanoic acid
- 5-Phenylpentanoic acid
- 5-Cyclohexylpent-4-enoic acid
Uniqueness
5-Phenylpent-4-enoic acid is unique due to its combination of an aromatic phenyl group and an aliphatic pentenoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of research.
Properties
IUPAC Name |
(E)-5-phenylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHCBAXHSLKOZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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